

# The Versatile Intermediate: A Technical Guide to Methyl 2-bromo-4-nitrobenzoate

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## Compound of Interest

Compound Name: Methyl 2-bromo-4-nitrobenzoate

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An In-depth Exploration of its Synthesis, Reactions, and Applications in Modern Drug Discovery and Material Science

## Introduction

In the landscape of modern organic synthesis and pharmaceutical development, the strategic use of highly functionalized building blocks is paramount. **Methyl 2-bromo-4-nitrobenzoate**, a seemingly unassuming aromatic ester, is a quintessential example of such a versatile intermediate. Its unique arrangement of a bromine atom, a nitro group, and a methyl ester on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of **Methyl 2-bromo-4-nitrobenzoate**, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, key reactions, and applications, underscoring its significance as a pivotal component in the synthesis of complex molecules.

## Nomenclature and Identification: A Compound of Many Names

Clarity in chemical identification is crucial for reproducible research. **Methyl 2-bromo-4-nitrobenzoate** is known by several synonyms and identifiers across various chemical databases and commercial suppliers. Establishing a clear understanding of this nomenclature is the first step in harnessing its synthetic potential.

The most common synonym for **Methyl 2-bromo-4-nitrobenzoate** is 2-Bromo-4-nitrobenzoic Acid Methyl Ester.<sup>[1]</sup> This name explicitly describes the parent carboxylic acid and the methyl ester functional group. Other alternative names and identifiers are cataloged below for comprehensive identification.

Identifier Type	Value
IUPAC Name	methyl 2-bromo-4-nitrobenzoate
CAS Number	100959-22-6 <sup>[1]</sup>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO <sub>4</sub> <sup>[1]</sup>
Molecular Weight	260.04 g/mol <sup>[2]</sup>
Synonyms	2-Bromo-4-nitrobenzoic Acid Methyl Ester, Methyl 4-nitro-2-bromobenzoate, Benzoic acid, 2-bromo-4-nitro-, methyl ester

It is important to distinguish this compound from its isomers, such as Methyl 4-bromo-2-nitrobenzoate and Methyl 2-bromo-5-nitrobenzoate, as the positions of the functional groups dictate its reactivity and suitability for specific synthetic pathways.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The table below summarizes the key physicochemical data for **Methyl 2-bromo-4-nitrobenzoate**.

Property	Value	Source
Appearance	Light orange to yellow crystalline powder	TCI
Melting Point	82.0 to 86.0 °C	TCI
Boiling Point (Predicted)	339.2 ± 27.0 °C	ChemicalBook
Density (Predicted)	1.673 ± 0.06 g/cm³	ChemicalBook
Solubility	Soluble in organic solvents such as ethers and alcohols; insoluble in water.	ChemBK

Spectroscopic data is essential for the verification of the compound's identity and purity. While a specific, publicly available spectrum for **Methyl 2-bromo-4-nitrobenzoate** is not readily found, the expected signals in <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy can be predicted based on its structure and data from similar compounds.

- <sup>1</sup>H NMR: One would expect a singlet for the methyl ester protons (around 3.9 ppm), and three aromatic protons in the 7.5-8.5 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- <sup>13</sup>C NMR: The spectrum would show a signal for the methyl carbon (around 53 ppm), a carbonyl carbon signal (around 165 ppm), and six distinct aromatic carbon signals, with those attached to the bromine and nitro groups being significantly influenced by these substituents.

## Synthesis and Handling

The synthesis of **Methyl 2-bromo-4-nitrobenzoate** is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-4-nitrobenzoic acid.

## Synthesis Pathway: From Toluene to Target Ester

The synthesis of the precursor, 2-bromo-4-nitrobenzoic acid, can be conceptualized as a multi-step process starting from a simple aromatic hydrocarbon like toluene. This sequence highlights fundamental electrophilic aromatic substitution and oxidation reactions.



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Caption: Synthetic route to **Methyl 2-bromo-4-nitrobenzoate** from toluene.

## Experimental Protocol: Fischer Esterification of 2-bromo-4-nitrobenzoic acid

This protocol describes a general procedure for the synthesis of **Methyl 2-bromo-4-nitrobenzoate** via Fischer esterification.

### Materials:

- 2-bromo-4-nitrobenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

- Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to obtain pure **Methyl 2-bromo-4-nitrobenzoate**.<sup>[3][4]</sup>

## Safety and Handling

**Methyl 2-bromo-4-nitrobenzoate** is an irritant and should be handled with appropriate personal protective equipment (PPE).

GHS Hazard Statements:

- H315: Causes skin irritation.<sup>[2]</sup>
- H319: Causes serious eye irritation.<sup>[2]</sup>
- H335: May cause respiratory irritation.<sup>[2]</sup>

Precautionary Measures:

- Wear protective gloves, eye protection, and a lab coat.
- Work in a well-ventilated fume hood.
- Avoid inhalation of dust and contact with skin and eyes.

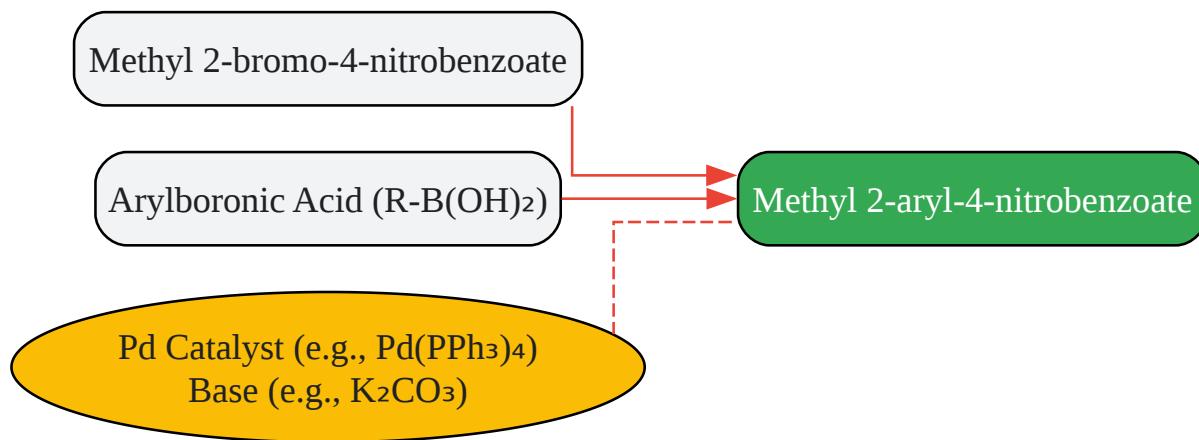
- In case of contact, rinse the affected area with plenty of water and seek medical advice.

## Key Reactions and Applications in Drug Development

The synthetic utility of **Methyl 2-bromo-4-nitrobenzoate** stems from the distinct reactivity of its functional groups. The bromine atom is an excellent handle for cross-coupling reactions, while the nitro group can be readily reduced to an amine, and the ester can be hydrolyzed or aminated.

### Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. **Methyl 2-bromo-4-nitrobenzoate** can serve as the aryl halide partner in this reaction, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.



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Caption: Suzuki-Miyaura coupling of **Methyl 2-bromo-4-nitrobenzoate**.

### Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

The following is a representative protocol for the Suzuki-Miyaura coupling of **Methyl 2-bromo-4-nitrobenzoate** with phenylboronic acid.

Materials:

- **Methyl 2-bromo-4-nitrobenzoate**
- Phenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate)
- Anhydrous solvent (e.g., toluene or 1,4-dioxane)
- Water (degassed)

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **Methyl 2-bromo-4-nitrobenzoate** (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
- Add the degassed solvent system (e.g., a mixture of toluene and water).
- Heat the reaction mixture with vigorous stirring to a temperature typically between 80-120 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to yield the desired biaryl compound.[\[5\]](#)  
[\[6\]](#)

## Reduction of the Nitro Group and Further Functionalization

The nitro group in **Methyl 2-bromo-4-nitrobenzoate** can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This opens up a plethora of possibilities for further derivatization, including amide bond formation, diazotization, and the synthesis of heterocyclic systems. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules.[\[7\]](#)

## Conclusion

**Methyl 2-bromo-4-nitrobenzoate** is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it a key intermediate in the preparation of complex molecules for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to effectively utilize this compound in their synthetic endeavors and drive innovation in chemical and life sciences.

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